![molecular formula C21H25F2NO B1675690 N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine CAS No. 774528-12-0](/img/structure/B1675690.png)
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine involves several steps, including the preparation of the tetrahydrofuran ring and the introduction of the fluorophenyl groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of calcium and sodium channel blockers.
Biology: Investigated for its effects on neuronal calcium and sodium channels, providing insights into cellular signaling pathways.
Medicine: Explored for its potential neuroprotective effects in treating conditions such as cerebral ischemia and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting calcium and sodium channels
Mecanismo De Acción
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine exerts its effects by blocking neuronal calcium and sodium channels. This inhibition reduces calcium influx into neurons, which is crucial in preventing neuronal damage during ischemic events. The compound selectively targets the alpha1A and alpha1B subunits of calcium channels, with half-maximal inhibitory concentrations (IC50) of 1.9 µM and 5.2 µM, respectively .
Comparación Con Compuestos Similares
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine is compared with other calcium and sodium channel blockers such as:
Nitrendipine: A dihydropyridine calcium channel blocker used to treat hypertension.
ω-Conotoxin: A peptide toxin that blocks N-type calcium channels.
Palonidipine: Another calcium channel blocker with similar neuroprotective properties.
This compound is unique due to its dual action on both calcium and sodium channels and its excellent brain penetration, making it particularly effective in neuroprotection .
Propiedades
Número CAS |
774528-12-0 |
|---|---|
Fórmula molecular |
C21H25F2NO |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C21H25F2NO/c1-2-3-14-24-15-20-12-13-21(25-20,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,20,24H,2-3,12-15H2,1H3 |
Clave InChI |
UEIJJWIYTDBDNO-UHFFFAOYSA-N |
SMILES |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
SMILES canónico |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY-393615 free base |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


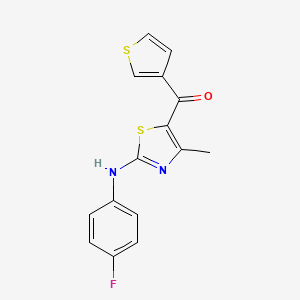

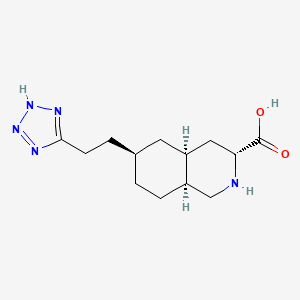
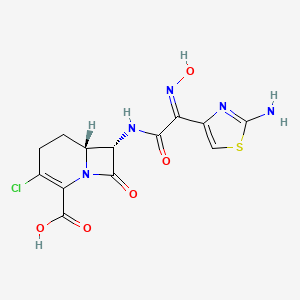
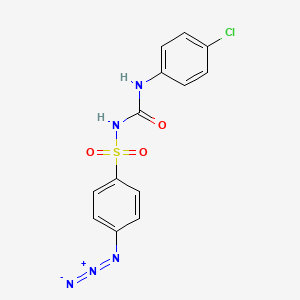
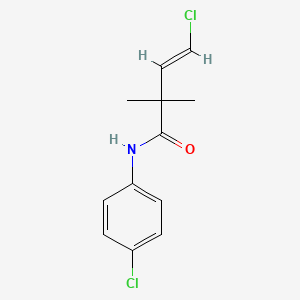
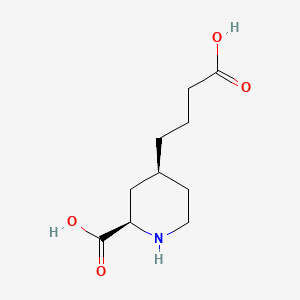
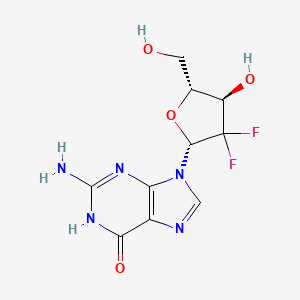
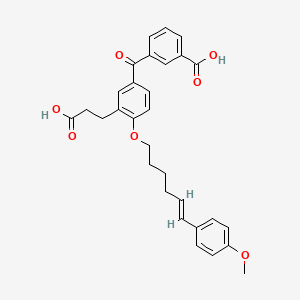
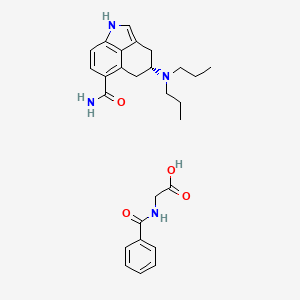
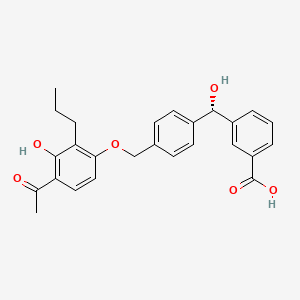
![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)
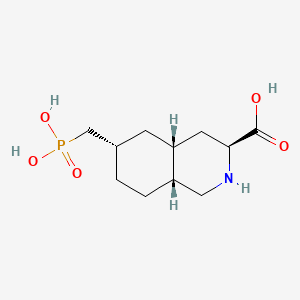
![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B1675630.png)
